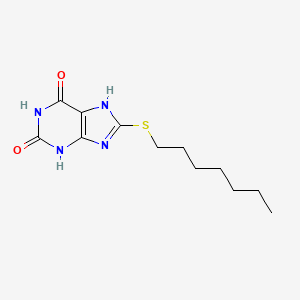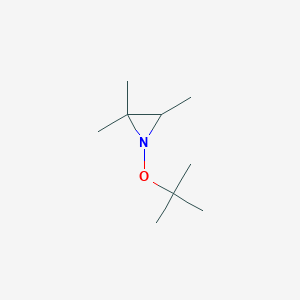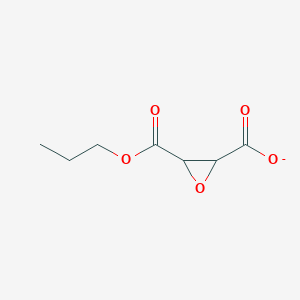
3-(Propoxycarbonyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propoxycarbonyl)oxirane-2-carboxylate is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of a propoxycarbonyl group and a carboxylate group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propoxycarbonyl)oxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which transfers an oxygen atom to the alkene to form the oxirane ring . Another method involves the use of halohydrins, which are treated with a base to eliminate hydrogen halide and form the epoxide .
Industrial Production Methods
On an industrial scale, the production of oxiranes like this compound can be achieved through the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propoxycarbonyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Polymerization: Oxiranes can polymerize to form polyethers, which are useful in the production of resins and plastics.
Common Reagents and Conditions
Amines: Used in the ring-opening reactions to form β-hydroxypropyl esters.
Bases: Employed in the deprotonation of halohydrins to form oxiranes.
Peroxyacids: Utilized in the epoxidation of alkenes to synthesize oxiranes.
Major Products Formed
β-Hydroxypropyl Esters: Formed from the ring-opening reaction with carboxylic acids.
Polyethers: Resulting from the polymerization of oxiranes.
Applications De Recherche Scientifique
3-(Propoxycarbonyl)oxirane-2-carboxylate has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(Propoxycarbonyl)oxirane-2-carboxylate primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive, and nucleophiles attack the electrophilic carbon atoms, leading to the formation of various products. The reaction pathways can be influenced by the presence of catalysts, such as tertiary amines, which enhance the reactivity and selectivity of the ring-opening process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: A simple oxirane used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane used in the production of polyurethanes and as a fumigant.
Butylene Oxide: Used in the synthesis of surfactants and as a solvent.
Uniqueness
3-(Propoxycarbonyl)oxirane-2-carboxylate is unique due to the presence of both a propoxycarbonyl group and a carboxylate group, which impart distinct reactivity and properties compared to other oxiranes. This compound’s ability to undergo diverse chemical reactions and its applications in various fields make it a valuable chemical in research and industry.
Propriétés
Numéro CAS |
70423-16-4 |
|---|---|
Formule moléculaire |
C7H9O5- |
Poids moléculaire |
173.14 g/mol |
Nom IUPAC |
3-propoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O5/c1-2-3-11-7(10)5-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1 |
Clé InChI |
VENWSGJGORSRBZ-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)C1C(O1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




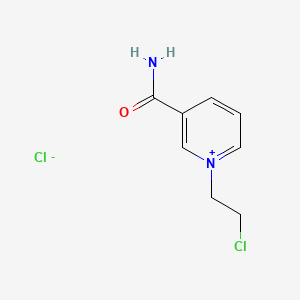

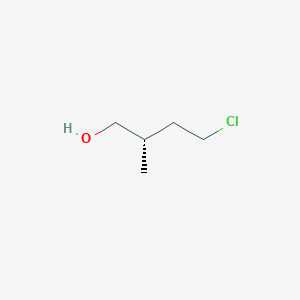
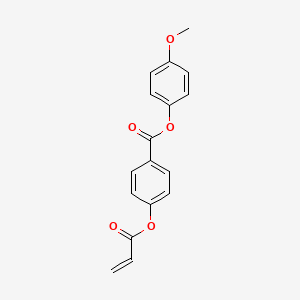
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
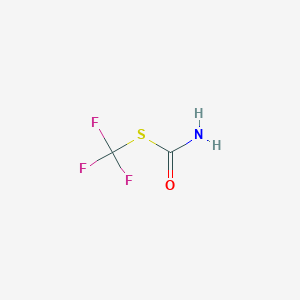
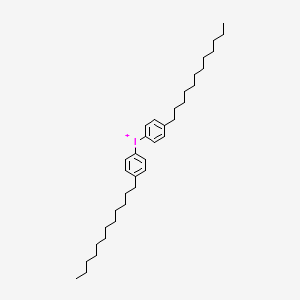
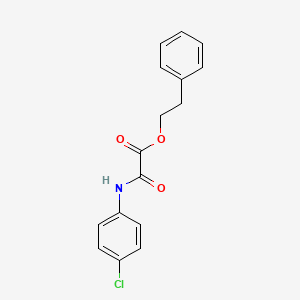
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
